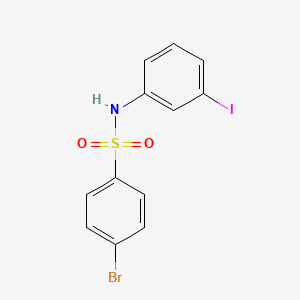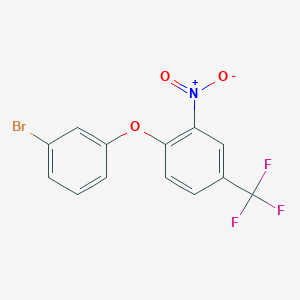
4-bromo-N-(3-iodophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-(3-iodophenyl)benzenesulfonamide is a chemical compound with the molecular formula C₁₂H₉BrINO₂S. It is characterized by the presence of a bromine atom, an iodine atom, and a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(3-iodophenyl)benzenesulfonamide typically involves the following steps:
Bromination: The starting material, 3-iodoaniline, undergoes bromination to introduce the bromine atom at the para position of the benzene ring.
Sulfonation: The brominated compound is then sulfonated to introduce the sulfonamide group.
Coupling Reaction: Finally, the iodine atom is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-N-(3-iodophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to remove the bromine or iodine atoms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium iodide (NaI) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Derivatives with reduced bromine or iodine content.
Substitution Products: Compounds with different functional groups replacing the bromine or iodine atoms.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-(3-iodophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound is utilized in biological studies to investigate its effects on various cellular processes.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which 4-bromo-N-(3-iodophenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-N-(3-iodophenyl)benzenesulfonamide is unique due to its combination of bromine, iodine, and sulfonamide groups. Similar compounds include:
4-Bromo-N-(3-iodophenyl)benzamide: Similar structure but lacks the sulfonamide group.
4-Bromo-N-(3-iodophenyl)benzene: Similar structure but lacks the sulfonamide group and the amide group.
4-Bromo-N-(3-iodophenyl)aniline: Similar structure but lacks the sulfonamide group.
These compounds differ in their functional groups and, consequently, their chemical properties and applications.
Eigenschaften
IUPAC Name |
4-bromo-N-(3-iodophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrINO2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRBSIRQPPTSOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrINO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(4-Bromophenyl)ethyl]-2-methoxy-benzamide](/img/structure/B7857776.png)

![Methyl 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B7857790.png)








![2-chloro-N-[3-(dimethylamino)propyl]-5-nitrobenzenesulfonamide](/img/structure/B7857848.png)
![2-[2-(Thiophene-2-sulfonamido)acetamido]acetic acid](/img/structure/B7857854.png)

